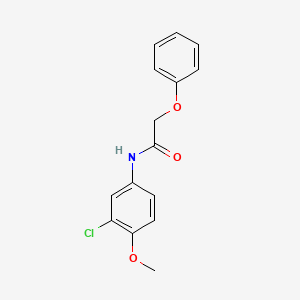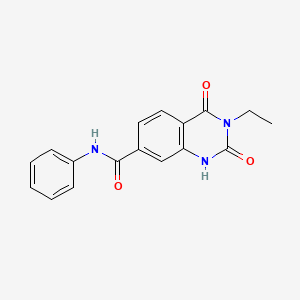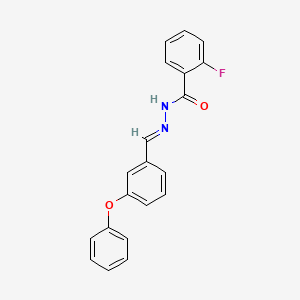
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide, also known as DFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFP is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and alter their function. In
作用机制
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide works by irreversibly binding to the active site of serine hydrolases, which prevents their normal function. This binding occurs through the formation of a covalent bond between the acrylamide group of this compound and the active site serine residue of the enzyme. Once bound, this compound can alter the activity of the enzyme and provide insight into its function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit serine hydrolases, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. This effect is thought to be due to this compound's ability to alter the function of proteins involved in cell survival and proliferation.
实验室实验的优点和局限性
One of the main advantages of using N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its specificity for serine hydrolases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other biological molecules. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are many potential future directions for N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide research. One area of interest is the development of new this compound analogs with improved specificity and efficacy. Another area of interest is the use of this compound in the development of new cancer therapies. By understanding the biochemical and physiological effects of this compound, researchers may be able to develop new treatments that target cancer cells specifically. Additionally, this compound may have potential applications in the study of neurological disorders, as serine hydrolases have been implicated in these conditions.
合成方法
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-nitrobenzaldehyde. The resulting intermediate is then treated with acryloyl chloride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, which is essential for its use in scientific research.
科学研究应用
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide has been used extensively in scientific research due to its ability to interact with biological molecules and alter their function. Specifically, this compound has been shown to inhibit the activity of serine hydrolases, which are enzymes that play a critical role in many biological processes. By inhibiting these enzymes, this compound can be used to study their function and potential therapeutic applications.
属性
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-11-6-7-13(12(17)9-11)18-15(20)8-5-10-3-1-2-4-14(10)19(21)22/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIHHGVFMCTSSX-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-mercapto-8-(2-methyl-2-propen-1-yl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5886267.png)


![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)

![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)

![8-bromo-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5886307.png)
![1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5886322.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5886330.png)
![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)
![4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5886362.png)
